molecular formula C9H14O2 B6244920 7-oxaspiro[4.5]decan-2-one CAS No. 2408971-09-3

7-oxaspiro[4.5]decan-2-one

Cat. No.: B6244920
CAS No.: 2408971-09-3
M. Wt: 154.2
InChI Key:
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Description

7-oxaspiro[4.5]decan-2-one is a chemical compound with the molecular formula C9H14O2. It is a spirocyclic lactone, characterized by a unique structure where a lactone ring is fused to a spirocyclic system.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 7-oxaspiro[4.5]decan-2-one involves a Lewis acid-catalyzed Prins/pinacol cascade reaction. This process starts with aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, which undergo a cascade of Prins and pinacol rearrangements to form the desired spirocyclic structure . The reaction typically requires a Lewis acid catalyst, such as boron trifluoride etherate, and is conducted under mild conditions to achieve good yields and selectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-oxaspiro[4.5]decan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the lactone ring into other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce new substituents into the spirocyclic system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as alkyl or acyl groups, into the spirocyclic structure .

Scientific Research Applications

7-oxaspiro[4.5]decan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-oxaspiro[4.5]decan-2-one involves its interaction with various molecular targets and pathways. For instance, in medicinal chemistry, it may act as a ligand for specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-oxaspiro[4.5]decan-2-one is unique due to its specific spirocyclic structure and the presence of a lactone ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in synthesis and research .

Properties

CAS No.

2408971-09-3

Molecular Formula

C9H14O2

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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